5-amino-1-[(2-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
5-amino-1-[(2-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The preparation of 5-amino-1-[(2-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves specific synthetic routes and reaction conditions. One method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound with a yield of approximately 90% . The process involves the removal of the side product, imidazolium chloride, and solvent to obtain the crystalline product .
Chemical Reactions Analysis
5-amino-1-[(2-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phosgene and imidazole. The major products formed from these reactions include imidazolium chloride and the desired compound . The compound is also known to hydrolyze readily to give back imidazole .
Scientific Research Applications
5-amino-1-[(2-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has numerous scientific research applications. It is widely used in the synthesis of peptides and as a reagent in organic synthesis . In the field of biology, it is used for the coupling of amino acids and the formation of peptide bonds . In medicine, it is employed in the development of pharmaceuticals and other therapeutic agents . Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of 5-amino-1-[(2-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with molecular targets and pathways. It acts as a reagent in organic synthesis, facilitating the formation of amides, carbamates, and ureas . The compound’s reactivity is attributed to its ability to convert amines into amides and alcohols into esters . The proposed mechanism for the reaction between a carboxylic acid and this compound involves the formation of an intermediate that promotes the coupling of peptides .
Comparison with Similar Compounds
5-amino-1-[(2-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can be compared with other similar compounds, such as phosgene and imidazole . While phosgene is a highly reactive compound used in various chemical reactions, this compound offers the advantage of being more easily handled and avoiding the use of thionyl chloride, which can cause side reactions . Imidazole, on the other hand, serves as a nucleophile and base in the preparation of this compound . The unique properties of this compound make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-amino-1-[(2-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c1-23-15-9-5-4-8-14(15)22-19(23)17-16(25)11-24(18(17)21)10-12-6-2-3-7-13(12)20/h2-9H,10-11,21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPCUODSIYJDQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)CC4=CC=CC=C4F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)CC4=CC=CC=C4F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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